2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
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Overview
Description
2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound with the molecular formula C17H14N2O4S. This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isothiocyanate with 2-aminobenzoic acid under controlled conditions to form the thiazolidinone ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Varied substituted products depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes such as inflammation and cell proliferation . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative used for its anti-inflammatory and analgesic properties.
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid: Another aminobenzoic acid with similar structural features.
Uniqueness
2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is unique due to its thiazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminobenzoic acids and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C17H14N2O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-10-6-8-11(9-7-10)19-15(20)14(24-17(19)23)18-13-5-3-2-4-12(13)16(21)22/h2-9,14,18H,1H3,(H,21,22) |
InChI Key |
IUQWQGMDGJJEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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